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Compound of Interest

Compound Name: Lanthanum nickel oxide

Cat. No.: B13748301 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for troubleshooting common issues related to the

deactivation of LaNiO3 catalysts in reforming reactions.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments,

providing potential causes and actionable solutions.

Issue 1: Rapid decrease in catalyst activity and selectivity.

Question: My LaNiO3 catalyst is deactivating much faster than expected. What are the likely

causes and how can I fix this?

Answer: Rapid deactivation is typically caused by three main factors: coke (carbon)

formation, sintering of the active nickel particles, or poisoning by contaminants like sulfur.

Coke Formation: At the high temperatures of reforming reactions (600–800 °C), methane

can decompose to form solid carbon, which blocks the active sites of the catalyst.[1] The

Boudouard reaction (2CO → C + CO2) also contributes to carbon deposition.[2]

Troubleshooting:
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Modify the Catalyst: Incorporating metals like cobalt (Co) or manganese (Mn) into the

LaNiO3 structure can improve resistance to coking.[2] For example, a tri-metallic

LaNi0.34Co0.33Mn0.33O3 catalyst has shown enhanced stability.

Optimize Synthesis: Nanocasting techniques using templates like SBA-15 can create

catalysts with high surface areas and stable nickel nanoparticles, which are more

resistant to coking.[3]

Control Reaction Conditions: Ensure a proper steam-to-carbon ratio if applicable to

your reaction, as steam can help gasify carbon deposits.

Sintering: The high temperatures used in reforming can cause the small, highly active

nickel nanoparticles to agglomerate into larger particles, reducing the available surface

area for the reaction.[1]

Troubleshooting:

Structural Modification: Partial substitution of nickel with iron (Fe) or manganese (Mn)

can help stabilize the nickel particles and prevent sintering.[4]

Synthesis Method: The Pechini method for synthesizing LaNiO3 can lead to smaller

and more uniform nickel particles upon reduction, which can improve sintering

resistance.[5][6]

Sulfur Poisoning: Even small amounts of sulfur compounds (like H2S) in the feed gas can

severely poison the catalyst.[7][8] Sulfur strongly adsorbs to the nickel active sites,

rendering them inactive.[7][8] This can lead to the formation of nickel sulfides (NixSy) and

lanthanum oxysulfides (La2O2S).[9]

Troubleshooting:

Feed Purification: Ensure your feed gases are free of sulfur contaminants.

Catalyst Regeneration: If poisoning occurs, the catalyst can often be regenerated.

See the detailed protocol on sulfur poisoning and regeneration below.

Issue 2: Inconsistent catalytic performance between batches.
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Question: I've synthesized multiple batches of LaNiO3 catalyst, but their performance in the

reforming reaction is not consistent. Why is this happening?

Answer: Inconsistent performance often stems from variations in the catalyst synthesis and

pre-treatment procedures.

Synthesis Method: The final properties of the LaNiO3 catalyst are highly dependent on the

synthesis method (e.g., Pechini, citrate sol-gel, co-precipitation).[5][6][10][11] Even minor

variations in parameters like pH, temperature, and calcination time can affect the catalyst's

structure and performance.

Troubleshooting: Strictly control all synthesis parameters. Follow a detailed, step-by-

step protocol like the Pechini method outlined below.

Calcination Temperature: The temperature at which the catalyst precursor is calcined

plays a crucial role in determining the final crystal structure, surface area, and particle

size.[12]

Troubleshooting: Optimize and consistently apply the calcination temperature. For

instance, calcining LaNiO3 at 800 °C has been shown to be optimal for steam reforming

of methane.[12]

Reduction Procedure: Before the reforming reaction, the LaNiO3 precursor is typically

reduced to form active Ni0 nanoparticles supported on La2O3. The conditions of this

reduction (temperature, time, gas flow) will influence the size and dispersion of the Ni

particles.

Troubleshooting: Standardize your pre-reduction protocol. A typical procedure involves

reducing the catalyst in-situ in a flow of H2/N2 mixture at a specific temperature for a set

duration before introducing the reactants.

Issue 3: Difficulty regenerating a deactivated catalyst.

Question: My LaNiO3 catalyst has deactivated, and I'm having trouble restoring its activity.

What are the best regeneration methods?

Answer: The appropriate regeneration method depends on the cause of deactivation.
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Coke Removal: If deactivation is due to coking, the carbon deposits can be removed by

controlled oxidation.

Troubleshooting: A common method is to treat the catalyst in a flow of air or a diluted

oxygen mixture at an elevated temperature to burn off the carbon.

Sulfur Poisoning Regeneration: Regenerating a sulfur-poisoned catalyst is more complex

and typically involves a multi-step process.

Troubleshooting: A four-step process involving controlled oxidation, decomposition in an

inert gas, reduction, and reaction under reforming conditions has been shown to be

effective.[13] Alternatively, treatment with steam or an oxidative CO2 atmosphere can

also regenerate the catalyst.[7][8] A detailed protocol is provided below.

Quantitative Data Summary
The following tables summarize key performance data for LaNiO3-based catalysts in reforming

reactions.

Table 1: Catalytic Performance of Modified LaNiO3 in Dry Reforming of Methane (DRM)

Catalyst
Compositio
n

Reaction
Temp. (°C)

CH4
Conversion
(%)

CO2
Conversion
(%)

H2/CO
Ratio

Reference

LaNiO3 800 63.3 - 0.56 [14]

La0.7Ca0.3Ni

O3
800 98.05 - 0.98 [14]

LaNi0.8Zr0.2

O3
800 37 50 0.76 [1]

LaNiO3 700 57 67 0.47 [11]

Table 2: Coke Deposition on LaNiO3-based Catalysts
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Catalyst
Reaction
Conditions

Coke Deposition
(wt%)

Reference

LaNixZr1-xO3 (low Ni) DRM High [1]

LaNixZr1-xO3 (high

Ni)
DRM Low [1]

LaNi0.8Zn0.2O3 75h time on stream
More resistant to

coking than LaNiO3
[8]

Mg-substituted

LaNiO3
DRM

Decreased

carbonaceous

deposits

[11]

Table 3: Effect of Synthesis and Modification on Ni Particle Size

Catalyst
Synthesis/Modifica
tion

Reduced Ni
Particle Size (nm)

Reference

LaNiO3 Autocombustion 15 [9]

La0.9Ce0.1NiO3 Autocombustion 9 [9]

La0.9Pr0.1NiO3 Autocombustion 6 [9]

LaNiO3 calcined at

900°C
Pechini Method

Smaller than catalyst

calcined at lower

temps

[12]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis,

characterization, and testing of LaNiO3 catalysts.

Protocol 1: Synthesis of LaNiO3 via the Pechini
Method[6][15][16]

Precursor Solution Preparation:
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Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate (La(NO3)3·6H2O) and

nickel nitrate hexahydrate (Ni(NO3)2·6H2O) in deionized water.

Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.2:1.

Stir the solution for 1 hour to ensure complete dissolution and chelation.

Polymerization:

Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid should

be 1:1.

Heat the mixture in an oil bath to 80-90°C and maintain this temperature for several hours

with continuous stirring to promote polyesterification, resulting in a viscous gel or resin.

Drying and Calcination:

Dry the resulting gel in an oven at approximately 110°C overnight to remove excess water.

Calcine the dried precursor in a furnace in air. A two-step calcination is often effective: first

at a lower temperature (e.g., 350°C) for a short period (e.g., 30 minutes) to slowly

decompose the organic matter, followed by a higher temperature (e.g., 700-800°C) for

several hours (e.g., 2-4 hours) to form the crystalline perovskite phase.

Protocol 2: Catalyst Activity and Stability Testing in a
Fixed-Bed Reactor[9][17][18]

Reactor Setup:

Use a quartz or stainless steel fixed-bed reactor.

Place a known amount of the catalyst (typically sieved to a specific particle size range) in

the center of the reactor, supported by quartz wool plugs.

Catalyst Pre-treatment (In-situ Reduction):

Heat the catalyst to the desired reduction temperature (e.g., 700°C) under a flow of an

inert gas like nitrogen or argon.
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Switch the gas flow to a reducing mixture (e.g., 5-10% H2 in N2) and hold for a specified

time (e.g., 1-2 hours) to reduce the LaNiO3 to Ni/La2O3.

Reforming Reaction:

After reduction, switch the gas flow to the reactant mixture (e.g., CH4 and CO2 for dry

reforming) at the desired flow rates and ratios.

Maintain the reactor at the desired reaction temperature.

Periodically analyze the composition of the effluent gas using an online gas

chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame

ionization detector (FID).

Stability Test:

Maintain the reaction conditions for an extended period (e.g., 10-100 hours) and monitor

the conversion of reactants and the product selectivity over time. A stable catalyst will

show minimal change in performance.

Protocol 3: Characterization of LaNiO3 Catalysts
X-ray Diffraction (XRD):[15][16][17]

Grind the catalyst sample into a fine powder.

Mount the powder on a sample holder.

Use a diffractometer with Cu Kα radiation to scan the sample over a 2θ range (e.g., 20-

80°).

Analyze the resulting diffraction pattern to identify the crystalline phases present and to

calculate the crystallite size using the Scherrer equation.

Transmission Electron Microscopy (TEM):

Disperse a small amount of the catalyst powder in a solvent (e.g., ethanol) using

ultrasonication.
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Drop-cast a few drops of the suspension onto a carbon-coated copper grid and allow the

solvent to evaporate.

Analyze the sample in a TEM to observe the morphology, particle size, and dispersion of

the nickel nanoparticles.

Protocol 4: Sulfur Poisoning and Regeneration[7][13]
[22]

Sulfur Poisoning:

During a stable reforming reaction, introduce a known concentration of H2S (e.g., 10-100

ppm) into the reactant feed stream.

Monitor the catalyst activity. A sharp decrease in conversion will indicate poisoning.

Regeneration (Four-Step Method):[13]

Step 1: Controlled Oxidation: Stop the reforming reaction and switch to a flow of a dilute

oxygen mixture (e.g., 1% O2 in an inert gas) at a high temperature (e.g., 750°C).

Step 2: Decomposition: Switch to an inert gas flow at a higher temperature (e.g., 900°C) to

decompose any sulfate species formed.

Step 3: Reduction: Reduce the catalyst again in a hydrogen-containing stream (e.g., 2%

H2) at high temperature (e.g., 900°C).

Step 4: Re-activation: Re-introduce the reforming reaction feed and monitor the recovery

of catalytic activity.

Visualizations
The following diagrams illustrate key concepts and workflows related to LaNiO3 catalyst

deactivation and analysis.
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Caption: Major deactivation pathways for LaNiO3 catalysts.
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Caption: A logical workflow for troubleshooting LaNiO3 catalyst deactivation.
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Caption: Step-by-step workflow for LaNiO3 synthesis via the Pechini method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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